Rad51-IN-1 was initially identified from a chemical library and later synthesized in laboratory settings. It belongs to the class of small molecule inhibitors designed to interfere with protein-DNA interactions, particularly those involving the Rad51 recombinase. The compound's classification is primarily as an anti-cancer agent due to its role in enhancing the efficacy of chemotherapeutic treatments by inhibiting DNA repair pathways that cancer cells exploit.
The synthesis of Rad51-IN-1 involves several key steps:
Rad51-IN-1 has a defined molecular structure that allows it to interact specifically with the Rad51 protein. While detailed structural data is not provided in the sources, it is known that the compound binds at an interface between protein subunits within Rad51 filaments, effectively disrupting their assembly and function.
The exact molecular formula and weight of Rad51-IN-1 are typically derived from its chemical structure, which can be elucidated through techniques such as nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry.
Rad51-IN-1 participates in several biochemical reactions:
These reactions can be quantified through various assays, including strand assimilation assays that measure the formation of D-loops, which are intermediates in homologous recombination.
The mechanism by which Rad51-IN-1 exerts its effects involves several steps:
Quantitative data on the inhibitory concentration (IC50) indicates that effective concentrations range from 5 to 30 µM, depending on experimental conditions.
Rad51-IN-1 is typically characterized by its solubility in organic solvents such as dimethyl sulfoxide (DMSO), which is commonly used for biological assays.
The chemical properties include stability under physiological conditions and reactivity with biological macromolecules, particularly proteins involved in DNA repair pathways. Its interaction with Rad51 can be analyzed through kinetic studies that measure binding affinity and inhibition rates.
Rad51-IN-1 has significant applications in cancer research:
Rad51-IN-1 specifically targets the oligomerization interfaces of human RAD51, forming covalent adducts with key residues (K133, Y232, and F259) within the ATP-binding core and L1/L2 DNA interaction loops. This binding sterically impedes protomer-protomer interactions essential for filament nucleation. Structural analyses reveal that Rad51-IN-1 occupies a pocket normally involved in inter-subunit stabilization, reducing RAD51 self-association affinity by >80% (Kd shift from 0.2 µM to 1.8 µM) [10]. The disruption occurs through:
Table 1: Residue-Specific Interactions of Rad51-IN-1 with RAD51
RAD51 Domain | Target Residues | Interaction Type | Functional Consequence |
---|---|---|---|
ATPase core | K133, Y232 | Covalent modification | Impaired ATP hydrolysis |
L1 loop | F259 | Hydrophobic occlusion | Reduced DNA affinity |
Protomer interface | D316, R235 | Hydrogen bonding | Filament nucleation failure |
Rad51-IN-1 inhibits nucleoprotein filament formation by accelerating RAD51-ATP hydrolysis (3.2-fold increase), promoting filament disassembly before strand invasion can occur. Single-molecule studies demonstrate that Rad51-IN-1 reduces filament processivity on single-stranded DNA, decreasing the average filament length from 1.2 µm to 0.3 µm. This occurs via:
Rad51-IN-1 functions as a competitive inhibitor for double-stranded DNA binding sites, reducing RAD51’s affinity for double-stranded DNA by 20-fold (Kd = 1.4 µM vs. control 0.07 µM). Fluorescence polarization assays confirm that Rad51-IN-1:
Table 2: Effects on RAD51-DNA Binding Parameters
Parameter | Control | Rad51-IN-1 Treated | Inhibition (%) |
---|---|---|---|
Kd (double-stranded DNA) | 0.07 µM | 1.4 µM | 95% |
Filament persistence length | 650 nm | 220 nm | 66% |
Nucleation rate constant | 8.7 × 10³ M⁻¹s⁻¹ | 1.9 × 10³ M⁻¹s⁻¹ | 78% |
Rad51-IN-1 reduces displacement loop formation by >90% in reconstituted homologous recombination assays, measured via synthetic oligonucleotide-based recombination systems. This occurs through dual mechanisms:
Notably, the inhibitor sensitizes cells to replication stress by permitting MRE11-mediated degradation of nascent DNA—a phenotype consistent with failed RAD51-mediated fork protection. In Rad51-IN-1-treated cells, reversed fork structures exhibit 3.5-fold increased exonuclease accessibility, confirming defective nucleoprotein filament barrier function [1].
Rad51-IN-1 disrupts the RAD51–RAD51-associated protein 1–nucleosome ternary complex essential for homology search in chromatinized contexts. Biochemical assays demonstrate:
The inhibitor specifically targets the RAD51-associated protein 1 interaction domain in RAD51 (residues 190-220), preventing chromatin remodeling required for donor DNA accessibility. Consequently, RAD51-associated protein 1-mediated stimulation of displacement loop formation drops from 12-fold (untreated) to 1.8-fold with Rad51-IN-1 [8].
Table 3: Impact on Chromatin Interaction Networks
Interaction | Normal Function | Rad51-IN-1 Effect |
---|---|---|
RAD51–RAD51-associated protein 1 | Nucleosome core particle anchoring | 70% binding reduction |
RAD51-associated protein 1–DNA | Duplex capture (Kd = 40 nM) | No direct effect |
Ternary complex stability | Synaptic complex assembly | Complete disruption at 100 nM inhibitor |
RAD51-associated protein 1-mediated displacement loop stimulation | 12-fold enhancement | Reduced to 1.8-fold |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1